Cas no 2308161-73-9 (N-{1-(2,2-difluoroethyl)-1H-pyrazol-3-ylmethyl}prop-2-enamide)
N-{1-(2,2-difluoroethyl)-1H-pyrazol-3-ylmethyl}prop-2-enamide Chemical and Physical Properties
Names and Identifiers
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- N-{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}prop-2-enamide
- 2308161-73-9
- Z2693798375
- EN300-26580619
- N-[[1-(2,2-Difluoroethyl)-1H-pyrazol-3-yl]methyl]-2-propenamide
- N-{1-(2,2-difluoroethyl)-1H-pyrazol-3-ylmethyl}prop-2-enamide
-
- Inchi: 1S/C9H11F2N3O/c1-2-9(15)12-5-7-3-4-14(13-7)6-8(10)11/h2-4,8H,1,5-6H2,(H,12,15)
- InChI Key: FMJRKGKPXKVRKG-UHFFFAOYSA-N
- SMILES: FC(CN1C=CC(CNC(C=C)=O)=N1)F
Computed Properties
- Exact Mass: 215.08701831g/mol
- Monoisotopic Mass: 215.08701831g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 5
- Complexity: 235
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 46.9Ų
N-{1-(2,2-difluoroethyl)-1H-pyrazol-3-ylmethyl}prop-2-enamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26580619-0.1g |
N-{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}prop-2-enamide |
2308161-73-9 | 95.0% | 0.1g |
$804.0 | 2025-03-20 | |
| Enamine | EN300-26580619-0.25g |
N-{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}prop-2-enamide |
2308161-73-9 | 95.0% | 0.25g |
$840.0 | 2025-03-20 | |
| Enamine | EN300-26580619-0.5g |
N-{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}prop-2-enamide |
2308161-73-9 | 95.0% | 0.5g |
$877.0 | 2025-03-20 | |
| Enamine | EN300-26580619-1g |
N-{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}prop-2-enamide |
2308161-73-9 | 90% | 1g |
$914.0 | 2023-09-13 | |
| Enamine | EN300-26580619-2.5g |
N-{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}prop-2-enamide |
2308161-73-9 | 95.0% | 2.5g |
$1791.0 | 2025-03-20 | |
| Enamine | EN300-26580619-5g |
N-{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}prop-2-enamide |
2308161-73-9 | 90% | 5g |
$2650.0 | 2023-09-13 | |
| Enamine | EN300-26580619-10g |
N-{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}prop-2-enamide |
2308161-73-9 | 90% | 10g |
$3929.0 | 2023-09-13 | |
| Enamine | EN300-26580619-0.05g |
N-{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}prop-2-enamide |
2308161-73-9 | 95.0% | 0.05g |
$768.0 | 2025-03-20 | |
| Enamine | EN300-26580619-1.0g |
N-{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}prop-2-enamide |
2308161-73-9 | 95.0% | 1.0g |
$914.0 | 2025-03-20 | |
| Enamine | EN300-26580619-10.0g |
N-{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}prop-2-enamide |
2308161-73-9 | 95.0% | 10.0g |
$3929.0 | 2025-03-20 |
N-{1-(2,2-difluoroethyl)-1H-pyrazol-3-ylmethyl}prop-2-enamide Related Literature
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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3. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
Additional information on N-{1-(2,2-difluoroethyl)-1H-pyrazol-3-ylmethyl}prop-2-enamide
Professional Introduction to N-{1-(2,2-difluoroethyl)-1H-pyrazol-3-ylmethyl}prop-2-enamide (CAS No. 2308161-73-9)
N-{1-(2,2-difluoroethyl)-1H-pyrazol-3-ylmethyl}prop-2-enamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by the CAS number 2308161-73-9, belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense research and development. The presence of specific functional groups, such as the pyrazole moiety and the 2,2-difluoroethyl side chain, contributes to its distinct chemical behavior and potential therapeutic applications.
The pyrazole ring is a heterocyclic aromatic compound that is widely recognized for its role in medicinal chemistry. Its nitrogen atoms provide a platform for various interactions with biological targets, including enzymes and receptors. In particular, the 1H-pyrazol-3-ylmethyl group in this compound enhances its binding affinity to certain biological systems, making it a valuable scaffold for drug design. The 2,2-difluoroethyl group introduces fluorine atoms, which are known to improve metabolic stability and binding efficacy in drug molecules. This combination of structural features makes N-{1-(2,2-difluoroethyl)-1H-pyrazol-3-ylmethyl}prop-2-enamide a compelling candidate for further investigation.
In recent years, there has been a growing interest in the development of novel compounds that can modulate biological pathways associated with various diseases. The structural features of N-{1-(2,2-difluoroethyl)-1H-pyrazol-3-ylmethyl}prop-2-enamide suggest potential applications in the treatment of inflammatory disorders, cancer, and infectious diseases. For instance, the pyrazole moiety has been shown to exhibit anti-inflammatory properties by inhibiting key enzymes such as COX and LOX. Additionally, the presence of fluorine atoms can enhance the compound's bioavailability and pharmacokinetic profile.
Recent studies have highlighted the importance of fluorinated compounds in medicinal chemistry due to their ability to improve drug efficacy and selectivity. The 2,2-difluoroethyl group in N-{1-(2,2-difluoroethyl)-1H-pyrazol-3-ylmethyl}prop-2-enamide is particularly noteworthy for its potential to enhance binding interactions with biological targets. This has been demonstrated through computational studies and experimental validations, which show that fluorine atoms can increase the affinity of drug molecules for their receptors by stabilizing key interactions.
The synthesis of N-{1-(2,2-difluoroethyl)-1H-pyrazol-3-ylmethyl}prop-2-enamide involves multiple steps that require precise control over reaction conditions and reagent selection. The introduction of the pyrazole ring typically involves condensation reactions between hydrazine derivatives and α-haloketones or α-bromoaldehydes. The subsequent functionalization with the 2,2-difluoroethyl group requires specialized fluorinating agents and catalysts to ensure high yield and purity. Advanced synthetic techniques, such as transition metal-catalyzed cross-coupling reactions, have been employed to streamline the synthesis process and improve overall efficiency.
The pharmacological evaluation of N-{1-(2,2-difluoroethyl)-1H-pyrazol-3-ylmethyl}prop-2-enamide has revealed several promising activities. In vitro studies have shown that this compound exhibits potent inhibitory effects on various enzymes and receptors relevant to human health. For example, it has been found to inhibit the activity of cyclooxygenase (COX), which is a key enzyme involved in inflammation pathways. Additionally, preliminary studies suggest that it may interact with other targets such as kinases and ion channels, which are implicated in cancer progression.
The potential therapeutic applications of N-{1-(2,2-difluoroethyl)-1H-pyrazol-3-ylmethyl}prop-2-enamide are further supported by its favorable pharmacokinetic properties. The presence of fluorine atoms has been shown to enhance metabolic stability by protecting against degradation by enzymatic processes. Furthermore, the compound's solubility profile suggests that it may be suitable for oral administration, which would improve patient compliance in clinical settings.
Ongoing research is focused on optimizing the synthesis and exploring new derivatives of N-{1-(2,2-difluoroethyl)-1H-pyrazol-3-ylmethyl}prop-2-enamide to enhance its biological activity and reduce potential side effects. Computational modeling techniques are being employed to predict the binding modes of this compound with biological targets, which will guide the design of more effective derivatives. Additionally, structure-based drug design approaches are being used to identify modifications that can improve potency and selectivity.
The development of novel pharmaceutical compounds is a complex process that requires interdisciplinary collaboration between chemists, biologists, pharmacologists, and clinicians. N-{1-(2,2-difluoroethyl)-1H-pyrazol-3-ylmethyl}prop-2-enamide represents an exciting example of how structural innovation can lead to new therapeutic opportunities. As research continues to uncover its full potential, this compound is poised to make significant contributions to human health.
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